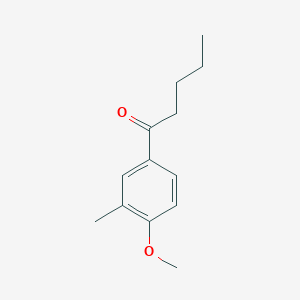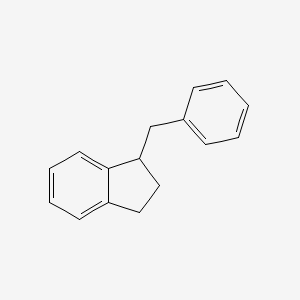
1-Benzyl-2,3-dihydro-1h-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzylindan is an organic compound belonging to the class of indanes It is characterized by a benzyl group attached to the indan structure Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzylindan can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of indan with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of 1-Benzylindan may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Benzylindan undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can convert 1-Benzylindan to its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Indane derivatives.
Substitution: Halogenated indanes.
科学的研究の応用
1-Benzylindan has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Benzylindan involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-Benzylindan: Similar structure but with the benzyl group attached at a different position.
1-Indanone: Lacks the benzyl group but shares the indan core structure.
Benzylbenzene: Contains a benzyl group but lacks the indan structure.
特性
CAS番号 |
4831-01-0 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1-benzyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,15H,10-12H2 |
InChIキー |
LPFVAOTWPPGFKI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



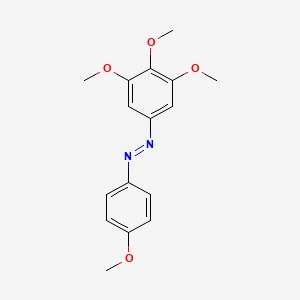

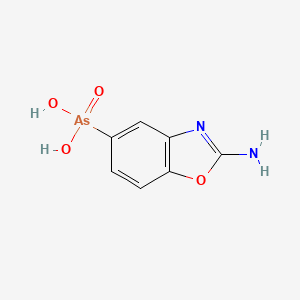
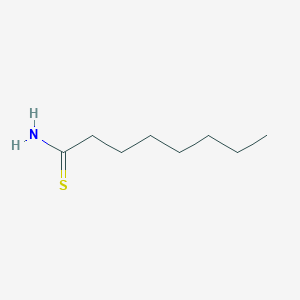
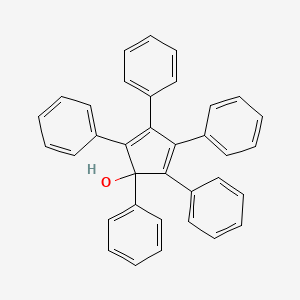
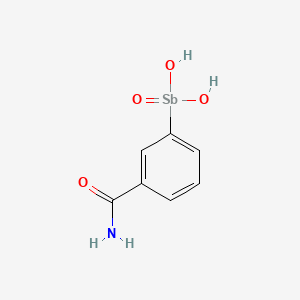
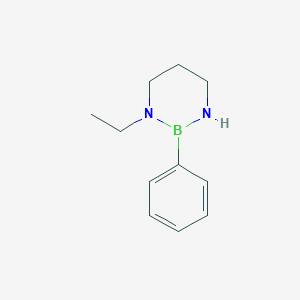

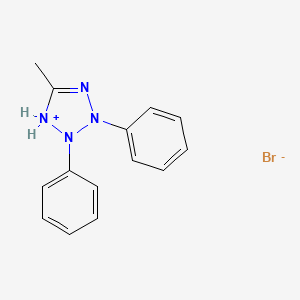
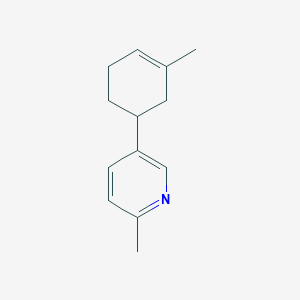
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
